molecular formula C7H3ClF3NO2 B089720 5-Chloro-2-nitrobenzotrifluoride CAS No. 118-83-2

5-Chloro-2-nitrobenzotrifluoride

Cat. No. B089720
CAS RN: 118-83-2
M. Wt: 225.55 g/mol
InChI Key: CFPIGEXZPWTNOR-UHFFFAOYSA-N
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Patent
US05166358

Procedure details

The following were introduced into 282 ml of triglyme: 112.8 grams of 2-nitro-5-chloro-trifluoromethylbenzene, 64.1 grams of 5,5-dimethyl-hydantoin and 33.5 grams of cuprous oxide. The mixture was heated to about 215° C.±5° C. for 4 hours, then cooled to 20° C. and filtered. The triglyme solution was recovered and a 22 Be ammonia solution (1V), toluene (1V) and demineralized water (4V) were added to the solution of triglyme (1V). The solution was stirred at 20° C. for 15 minutes, then cooled to about -10° C. and stirred again at -10° C. After washing and drying, 47.6 grams of the desired product were obtained.
Quantity
282 mL
Type
reactant
Reaction Step One
Quantity
112.8 g
Type
reactant
Reaction Step Two
Quantity
64.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous oxide
Quantity
33.5 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
COCCOCCOCCOC.[N+:13]([C:16]1[CH:21]=[CH:20][C:19](Cl)=[CH:18][C:17]=1[C:23]([F:26])([F:25])[F:24])([O-:15])=[O:14].[CH3:27][C:28]1([CH3:35])[NH:32][C:31](=[O:33])[NH:30][C:29]1=[O:34]>>[F:24][C:23]([F:26])([F:25])[C:17]1[CH:18]=[C:19]([N:30]2[C:29](=[O:34])[C:28]([CH3:35])([CH3:27])[NH:32][C:31]2=[O:33])[CH:20]=[CH:21][C:16]=1[N+:13]([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
282 mL
Type
reactant
Smiles
COCCOCCOCCOC
Step Two
Name
Quantity
112.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)Cl)C(F)(F)F
Step Three
Name
Quantity
64.1 g
Type
reactant
Smiles
CC1(C(NC(N1)=O)=O)C
Step Four
Name
cuprous oxide
Quantity
33.5 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 20° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to about 215° C.±5° C. for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The triglyme solution was recovered
ADDITION
Type
ADDITION
Details
a 22 Be ammonia solution (1V), toluene (1V) and demineralized water (4V) were added to the solution of triglyme (1V)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to about -10° C.
STIRRING
Type
STIRRING
Details
stirred again at -10° C
WASH
Type
WASH
Details
After washing
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(C=1C=C(C=CC1[N+](=O)[O-])N1C(NC(C1=O)(C)C)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 47.6 g
YIELD: CALCULATEDPERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.